molecular formula C12H13N B11916432 2-(Aminomethyl)-7-methylnaphthalene

2-(Aminomethyl)-7-methylnaphthalene

Cat. No.: B11916432
M. Wt: 171.24 g/mol
InChI Key: VLALEVUSHNGZHF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with an aminomethyl group at the 2-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-methylnaphthalene typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce a methyl group at the 7-position.

    Aminomethylation: The methylated naphthalene is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as ammonia) are used to introduce the aminomethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-methylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(Aminomethyl)-7-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-methylnaphthalene involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)naphthalene: Lacks the methyl group at the 7-position.

    7-Methylnaphthalene: Lacks the aminomethyl group at the 2-position.

    2-Methylnaphthalene: Lacks both the aminomethyl and methyl groups.

Uniqueness

2-(Aminomethyl)-7-methylnaphthalene is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

(7-methylnaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H13N/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8,13H2,1H3

InChI Key

VLALEVUSHNGZHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)CN

Origin of Product

United States

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